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Compound of Interest

Compound Name: Isopropyl 2-1sopropylphenyl Ether

Cat. No.: B134431

Isopropyl 2-Isopropylphenyl Ether: A
Comprehensive Technical Guide

CAS Number: 14366-59-7

Synonyms: 1-Isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether, Propofol EP Impurity
K

Introduction

Isopropyl 2-isopropylphenyl ether, with the CAS registry number 14366-59-7, is an organic
compound that has garnered interest in various chemical and pharmaceutical research areas.

It is recognized as a significant impurity of the widely used intravenous anesthetic, propofol,
designated as Propofol EP Impurity K.[1][2][3][4] Beyond its relevance in pharmaceutical quality
control, this ether derivative serves as a catalyst in rearrangement reactions for the preparation
of o-alkylated phenols and has been utilized in the synthesis of potent subtype-selective
retinoid X receptor (RXR) agonists. This guide provides a detailed overview of the known
properties, synthesis, and analytical data for Isopropyl 2-Isopropylphenyl Ether, tailored for
researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of Isopropyl 2-Isopropylphenyl Ether are
summarized in the table below, compiled from various chemical data sources.
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Property Value Source(s)
Molecular Formula C12H180 [L][5]6][7]
Molecular Weight 178.27 g/mol (1116171
Appearance Liquid, Colourless Oil [7]

Boiling Point 93-96 °C at 4 Torr [7]

Density 0.9446 g/lcm?3 [7]
Solubility Slightly soluble in Chloroform 7

and Ethyl Acetate.

Storage Temperature

2-8 °C

[7]

InChl=1S/C12H180/c1-9(2)11-

InChl 7-5-6-8-12(11)13-10(3)4/h5- [11[5117]
10H,1-4H3
KPXDDAHZRPCKJH-

InChiKey [11[5117]

UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C10C(C)C

[11(51[7]

Synthesis

The primary synthetic route to Isopropyl 2-Isopropylphenyl Ether is the Williamson ether

synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl

halide. In this specific synthesis, 2-isopropylphenol is deprotonated to its corresponding

phenoxide, which then acts as a nucleophile, attacking isopropyl bromide to form the ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed method for the synthesis of Isopropyl 2-Isopropylphenyl

Ether:

Materials:

e 2-Isopropylphenol
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Methanol (dry)

Sodium metal

Isopropyl bromide

Diethyl ether

Claisen's alkali

Anhydrous magnesium sulfate
Procedure:

Preparation of Sodium Methoxide: In a suitable reaction vessel under a nitrogen
atmosphere, react 13.1 g (0.57 mol) of sodium metal with 150 ml of dry methanol to prepare
a solution of sodium methoxide.

Formation of the Phenoxide: To the stirred solution of sodium methoxide, add a solution of 75
g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol.

Nucleophilic Substitution: To this stirred solution, add 82.2 g (0.66 mol) of isopropyl bromide
dropwise over several hours.

Reaction Completion: After the addition is complete, heat the reaction mixture at reflux
overnight.

Work-up:

o Cool the mixture and filter to remove any solids.

[e]

Remove the methanol from the filtrate using a rotary evaporator.

o

Treat the residue with approximately equal volumes of diethyl ether and water.

[¢]

Separate the aqueous phase and discard it.
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o Wash the ether phase with Claisen's solution, adding water to facilitate phase separation.
Retain the organic phase.

o Extract the combined aqueous phases with diethyl ether.
o Combine all organic phases and dry over anhydrous magnesium sulfate.

 Purification: Remove the diethyl ether by evaporation. Distill the residue to afford pure
Isopropyl 2-Isopropylphenyl Ether.

WERENESGERSTIGESEN 2. Process Work-uj Purification
(Reflux in Methanol) (Filtration, Evaporation, Extraction) (Distillation)

Isopropyl 2-Isopropylphenyl Ether

Click to download full resolution via product page

Workflow for the synthesis of Isopropyl 2-Isopropylphenyl Ether.

Spectroscopic Data

Detailed experimental spectroscopic data for Isopropyl 2-Isopropylphenyl Ether is not widely
available in the public domain. The following information is based on general principles of ether
spectroscopy and data for structurally related compounds.

1H NMR Spectroscopy (Predicted):

Aromatic Protons: Signals expected in the range of 4 6.8-7.3 ppm.

Isopropyl CH (on ether linkage): A septet is expected around & 4.4-4.6 ppm.

Isopropyl CH (on phenyl ring): A septet is expected around 6 3.2-3.4 ppm.

Isopropyl CHs (on ether linkage): A doublet is expected around 6 1.3-1.4 ppm.

Isopropyl CHs (on phenyl ring): A doublet is expected around & 1.2-1.3 ppm.

13C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Signals are expected in the range of & 115-155 ppm.

Isopropyl CH (on ether linkage): A signal is expected around & 70-72 ppm.

Isopropyl CH (on phenyl ring): A signal is expected around & 26-28 ppm.

Isopropyl CHs (on ether linkage): A signal is expected around & 22-24 ppm.

Isopropyl CHs (on phenyl ring): A signal is expected around & 23-25 ppm.
Mass Spectrometry:
The fragmentation of ethers in mass spectrometry is characterized by several key pathways:

» a-cleavage: The most common fragmentation pathway for ethers is the cleavage of the C-C
bond adjacent to the oxygen atom. For Isopropyl 2-Isopropylphenyl Ether, this would lead
to the formation of stable carbocations.

e C-O bond cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the
formation of an alkoxide radical and a carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band.

C-O Stretch: A strong, prominent band is expected in the region of 1050-1250 cm~2. For aryl
alkyl ethers, two distinct bands may be observed in this region.

e C-H Stretch (sp?): Absorptions just below 3000 cm~* are expected for the C-H bonds of the
isopropyl groups.

e C-H Stretch (sp?): Absorptions just above 3000 cm~! are expected for the C-H bonds of the
aromatic ring.

e C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm~1
region.

Biological and Toxicological Profile
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The biological activity and toxicological profile of Isopropyl 2-lIsopropylphenyl Ether have not
been extensively studied. The available information is primarily derived from its classification
and its relationship to propofol.

GHS Classification:
The compound is classified as harmful if swallowed (Acute toxicity, oral).[1]
Relationship to Propofol:

As a known impurity of propofol (Propofol EP Impurity K), its toxicological impact is of interest
in the context of the safety of propofol formulations.[1][2][3][4] HoweVer, specific studies on the
pharmacological or toxicological effects of this impurity are not readily available.

Other Reported Uses:

e |tis used as a catalyst for the rearrangement of isopropoxybenzene in the synthesis of o-
alkylated phenols.

« |t has been used in the preparation of potent subtype-selective retinoid X receptor (RXR)
agonists.

No specific signaling pathways or detailed mechanisms of action have been elucidated for
Isopropyl 2-Isopropylphenyl Ether in the publicly available literature.

Conclusion

Isopropyl 2-Isopropylphenyl Ether is a compound of interest due to its role as a
pharmaceutical impurity and its applications in organic synthesis. This guide has provided a
summary of its physicochemical properties and a detailed protocol for its synthesis via the
Williamson ether synthesis. While a complete set of experimental spectroscopic and biological
data is not yet available, the information presented here serves as a valuable resource for
researchers. Further studies are warranted to fully characterize the spectroscopic properties,
biological activity, and toxicological profile of this compound to better understand its potential
impacts and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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